REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:9]=[C:10]([CH:15]2[NH:20][C:19](=O)[CH2:18][O:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[F:14]>CCOCC.C1COCC1>[F:7][C:8]1[CH:9]=[C:10]([CH:15]2[NH:20][CH2:19][CH2:18][O:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[F:14] |f:0.1.2.3.4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting suspension was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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was then quenched with water and aq. NaOH solution
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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DRY_WITH_MATERIAL
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Details
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the filtrate was dried over Na2SO4
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Type
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CUSTOM
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Details
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The filtrate was then decanted
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Name
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|
Type
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product
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Smiles
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FC=1C=C(C=CC1F)C1COCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |